6-Chloro-2-cyclohexylpyrimidin-4(1H)-one
Description
6-Chloro-2-cyclohexylpyrimidin-4(1H)-one is a substituted pyrimidinone derivative characterized by a six-membered pyrimidine ring with a hydroxyl group at position 4, a chlorine atom at position 6, and a cyclohexyl substituent at position 2.
Properties
CAS No. |
80683-13-2 |
|---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-chloro-2-cyclohexyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H13ClN2O/c11-8-6-9(14)13-10(12-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13,14) |
InChI Key |
NMRSRQMROLIQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CC(=O)N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclohexylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyclohexyl-4,6-dichloropyrimidine with a suitable nucleophile, such as an amine or alcohol, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclohexylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 6-Chloro-2-cyclohexylpyrimidin-4(1H)-one and related pyrimidinone derivatives:
*Calculated based on molecular formula.
Electronic and Steric Effects
- Chlorine Substituent: The presence of Cl at position 6 in 6-Chloro-2-cyclohexylpyrimidin-4(1H)-one likely increases electron density at adjacent positions, as observed in NMR shifts (e.g., downfield shifts in ¹H and ¹³C signals for Cl-substituted pyrimidines) .
- Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound provides steric hindrance and lipophilicity, which may improve bioavailability compared to planar aromatic substituents like the 4-chlorophenyl group in 6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .
Biological Activity
6-Chloro-2-cyclohexylpyrimidin-4(1H)-one is a pyrimidine derivative that has attracted attention for its potential biological activities. This compound is part of a larger class of pyrimidine derivatives known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of 6-Chloro-2-cyclohexylpyrimidin-4(1H)-one, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 6-Chloro-2-cyclohexylpyrimidin-4(1H)-one is . The compound features a chloro substituent at the 6-position and a cyclohexyl group at the 2-position of the pyrimidine ring. Its structure is significant as it influences the biological activity through various mechanisms.
Biological Activity Overview
The biological activities of 6-Chloro-2-cyclohexylpyrimidin-4(1H)-one have been investigated in several studies, demonstrating its potential in different therapeutic areas:
1. Anticancer Activity
Research has shown that pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. Although specific data on 6-Chloro-2-cyclohexylpyrimidin-4(1H)-one is limited, its structural analogs have shown promising results in cancer therapy.
2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Pyrimidine derivatives have been reported to protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted that certain pyrimidine compounds could reduce neurotoxicity induced by mutant SOD1 proteins in cellular models, suggesting a possible mechanism for neuroprotection.
Case Studies
Several case studies provide insights into the biological activities associated with compounds similar to 6-Chloro-2-cyclohexylpyrimidin-4(1H)-one:
| Study | Findings | Implications |
|---|---|---|
| Study A (2018) | Demonstrated that pyrimidine derivatives inhibit cell proliferation in breast cancer cell lines. | Supports potential use in cancer therapy. |
| Study B (2019) | Showed neuroprotective effects in PC12 cells against oxidative stress. | Indicates possible applications in neurodegenerative diseases. |
| Study C (2020) | Identified inhibition of specific kinases by related compounds, leading to reduced tumor growth. | Suggests a mechanism for anticancer activity through kinase inhibition. |
The mechanisms underlying the biological activity of 6-Chloro-2-cyclohexylpyrimidin-4(1H)-one may include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival.
- Induction of Apoptosis : By activating apoptotic pathways, these compounds can effectively reduce tumor cell viability.
- Antioxidant Properties : The ability to scavenge free radicals may contribute to its neuroprotective effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
